Ethyl 6-hydroxyhex-2-enoate
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Overview
Description
Ethyl 6-hydroxyhex-2-enoate is an organic compound with the molecular formula C8H14O3. It is an ester derived from the reaction between an alcohol and an acid. This compound is characterized by the presence of a hydroxyl group and a double bond within its structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-hydroxyhex-2-enoate can be synthesized through several methods. One common method involves the Wittig reaction, where ethyl 2-oxoacetate reacts with 2E,4E-hexadienal in the presence of appropriate ylides . The reaction conditions typically require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxyhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ethyl 6-oxohex-2-enoate.
Reduction: Formation of ethyl 6-hydroxyhexanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-hydroxyhex-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 6-hydroxyhex-2-enoate involves its interaction with various molecular targets. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-oxohex-2-enoate
- Ethyl 6-hydroxyhexanoate
- Ethyl 6-bromohex-2-enoate
Uniqueness
Ethyl 6-hydroxyhex-2-enoate is unique due to the presence of both a hydroxyl group and a double bond within its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
13038-15-8 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl 6-hydroxyhex-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7-9/h4,6,9H,2-3,5,7H2,1H3 |
InChI Key |
RBOGAEJVPDICBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCCO |
Origin of Product |
United States |
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